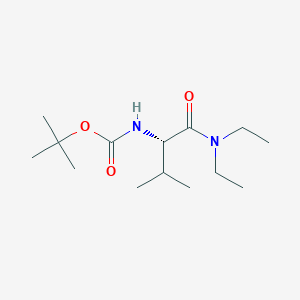

Tert-butyl (S)-(1-(diethylamino)-3-methyl-1-oxobutan-2-yl)carbamate

Description

Tert-butyl (S)-(1-(diethylamino)-3-methyl-1-oxobutan-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a diethylamino substituent, and a branched 3-methylbutan-2-yl backbone. This compound is structurally related to amino acid derivatives and peptide intermediates, often utilized in organic synthesis for its stability and stereochemical control. Its S-configuration at the chiral center ensures specific reactivity and biological interactions, making it valuable in pharmaceutical research, particularly in enzyme inhibition and prodrug design .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-(diethylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-8-16(9-2)12(17)11(10(3)4)15-13(18)19-14(5,6)7/h10-11H,8-9H2,1-7H3,(H,15,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTYPCOKXZWLER-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Standard Method:

Starting Materials: The synthesis begins with the selection of tert-butyl chloroformate, diethylamine, and a ketone derivative.

Reaction Conditions: The reaction typically occurs under controlled temperature, often in an anhydrous environment to avoid moisture interference.

Procedure: The process involves the nucleophilic substitution of tert-butyl chloroformate by the diethylamine, followed by the addition of the ketone derivative under catalysis to obtain the final product.

Industrial Production Methods:

Batch Processing:

Utilizes larger quantities of starting materials in reaction vessels.

Temperature and pressure control ensure consistency and yield.

Purification processes like recrystallization or chromatography help in obtaining high-purity compounds.

Continuous Flow Processing:

Ensures a steady production rate, beneficial for large-scale operations.

Optimizes reaction times and improves yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation:

Common oxidizing agents such as potassium permanganate or chromium trioxide can oxidize it to more complex derivatives.

Conditions typically involve controlled temperature to prevent over-oxidation.

Reduction:

Reduction can be carried out using hydrogenation methods or reducing agents like lithium aluminum hydride.

Yields amine derivatives depending on the reaction specifics.

Substitution:

Undergoes nucleophilic substitution reactions, especially with halides.

Reagents like sodium hydride often facilitate these reactions, leading to modified carbamate derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas in the presence of a palladium catalyst.

Catalysts: Sodium hydride, boron trifluoride.

Solvents: Dichloromethane, toluene, and ethyl acetate to promote solubility and reaction efficiency.

Major Products:

Various derivatives like amines, alcohols, and other functionalized carbamates, resulting from these reactions.

Scientific Research Applications

Chemistry:

Used as a protecting group in organic synthesis, shielding functional groups during multistep reactions.

Biology:

Acts as a biochemical probe in studies involving enzyme interactions and binding assays.

Medicine:

Potential precursor in the synthesis of pharmaceuticals due to its reactivity and functional versatility.

Industry:

Application in the production of agrochemicals, polymers, and specialty chemicals due to its stability and reactivity.

Mechanism of Action

Mechanism:

The compound exerts its effects primarily through nucleophilic attack, where the tert-butyl group provides steric hindrance, while the carbamate moiety engages in various interactions.

Molecular Targets and Pathways:

Interacts with enzymes or chemical reagents through covalent bonding or hydrogen bonding, depending on the application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Amino Acid Derivatives

Compound 2l ():

- Structure: Tert-butyl (S)-(1-(benzylamino)-3-methyl-1-oxobutan-2-yl)carbamate.

- Key Differences: Substituent: Benzylamino vs. diethylamino group. Physical Properties:

- Melting point: 110.5–111.3°C (vs. lower expected for diethylamino due to reduced polarity).

- Optical rotation: [α]D20 = −8° (CH2Cl2) (contrasts with target compound’s unmeasured but likely distinct rotation due to substituent electronic effects).

- Implications: The benzylamino group enhances crystallinity (higher melting point) but may reduce solubility in non-polar solvents compared to diethylamino.

Compound 3h ():

- Structure: Tert-butyl ((S)-1-((((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate.

- Key Differences: Substituent: Morpholinophenyl-oxazolidinone moiety vs. diethylamino. Biological Activity: Antibacterial (linezolid conjugate) due to oxazolidinone .

Stereochemical and Functional Group Modifications

Compound from :

- Structure: Tert-butyl (R)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate.

- Key Differences: Stereochemistry: R-configuration vs. S-configuration in the target compound. Substituent: Methoxy(methyl)amino vs. diethylamino. Synthesis: 44% yield as a colorless oil; characterized by 1H NMR (δ 5.15, d, J = 8.8 Hz) .

- Implications: The R-configuration may alter enzyme-binding affinity, while the methoxy group increases polarity compared to diethylamino.

Compound from :

- Structure: Tert-butyl((R)-1-(((R)-1-((3,5-bis(trifluoromethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate.

- Key Differences:

- Implications: The target compound’s diethylamino group offers simpler synthetic accessibility and lower steric hindrance.

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: Benzylamino derivatives (e.g., 2l) achieve higher yields (81%) compared to methoxy(methyl)amino analogs (44%), suggesting that bulkier or electron-deficient groups may hinder reactivity .

- Biological Relevance: Morpholinophenyl and oxazolidinone-containing derivatives (e.g., 3h) exhibit antibacterial activity, whereas the target compound’s diethylamino group may favor interactions with hydrophobic enzyme pockets .

- Stereochemical Impact: R-configured analogs () demonstrate the critical role of chirality in synthetic outcomes and biological targeting .

Biological Activity

Tert-butyl (S)-(1-(diethylamino)-3-methyl-1-oxobutan-2-yl)carbamate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Name : this compound

- CAS Number : 445312-70-9

- Molecular Formula : C21H37N3O5

- Molecular Weight : 411.54 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It is believed to modulate enzyme activity and influence cellular pathways, which may lead to therapeutic effects. The presence of the diethylamino group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial and Antifungal Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of similar carbamates have shown significant antifungal activity against various strains, suggesting that this compound may exhibit comparable effects. The mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic pathways.

Metabolic Stability

Research indicates that compounds containing tert-butyl groups can be susceptible to metabolic degradation. A study demonstrated that replacing the tert-butyl group with more stable alternatives, such as trifluoromethyl groups, could enhance metabolic stability and reduce clearance rates in vivo . This suggests that modifications to the structure of this compound could lead to improved pharmacokinetic profiles.

Case Studies

- In Vitro Studies : In vitro assays using human liver microsomes revealed that the compound undergoes significant oxidative metabolism, primarily through cytochrome P450 enzymes such as CYP3A4 and CYP2D6 . This metabolic pathway is crucial for understanding its bioavailability and therapeutic window.

- Animal Models : In animal studies, compounds similar to this compound have shown promising results in reducing inflammation and exhibiting analgesic properties. These findings suggest potential applications in treating conditions like chronic pain or inflammatory diseases.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.